molecular formula C7HCl2F5O B1530034 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene CAS No. 1807038-55-6

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene

Cat. No.: B1530034
CAS No.: 1807038-55-6
M. Wt: 266.98 g/mol
InChI Key: UHLBCMFKLYUSCX-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C7HCl2F5O and a molecular weight of 266.98 g/mol This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a difluoromethoxy group attached to a benzene ring

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)6(15-7(13)14)5(12)4(1)11/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBCMFKLYUSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the following steps:

    Starting Material: A suitable benzene derivative, such as 1,3-dichlorobenzene.

    Halogenation: or under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and methoxylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Electrophiles: Bromine (Br2), iodine (I2).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene exhibit potential anticancer properties. The compound has been studied as a part of drug formulations targeting specific cancer pathways. For instance, its structural similarity to known anticancer agents allows it to inhibit tumor growth effectively by interfering with cellular signaling mechanisms associated with cancer proliferation .

Inhibition of Enzymatic Activity
The compound has also been identified as a potent inhibitor of certain enzymes involved in disease progression. Specifically, it acts on deubiquitylating enzymes (DUBs), which are crucial for regulating protein degradation and cellular homeostasis. Inhibiting these enzymes can lead to the accumulation of pro-apoptotic factors in cancer cells, enhancing their susceptibility to chemotherapy .

Materials Science

Fluorinated Polymers
Due to its fluorinated structure, this compound serves as a valuable building block in the synthesis of fluorinated polymers. These materials are known for their superior chemical resistance and thermal stability. The incorporation of this compound into polymer matrices enhances properties such as hydrophobicity and mechanical strength, making them suitable for applications in coatings and advanced materials .

Nanocomposites
The compound is also utilized in the development of nanocomposites where it contributes to improved dispersion and interaction with nanofillers. This results in enhanced electrical and thermal conductivity, which is critical for applications in electronics and energy storage devices .

Environmental Applications

Pesticide Development
In the realm of agricultural chemistry, this compound has been explored as a potential active ingredient in pesticide formulations. Its unique chemical properties allow it to target specific pests while minimizing impact on non-target organisms. Studies have shown that compounds with similar structures exhibit effective insecticidal activity against a variety of agricultural pests .

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Demonstrated anticancer activity through inhibition of cell signaling pathways.
Enzymatic Inhibition Effective DUB inhibitor leading to increased apoptosis in cancer cells.
Materials Science Improved mechanical properties in fluorinated polymers used for coatings.
Environmental Science Effective insecticidal properties with minimal environmental impact.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2,4,5,6-tetrafluorobenzene: Similar structure but lacks the difluoromethoxy group.

    1,3-Dichloro-4-methoxy-2,5,6-trifluorobenzene: Similar structure but has a methoxy group instead of a difluoromethoxy group.

    1,3-Dichloro-4-trifluoromethoxy-2,5,6-trifluorobenzene: Similar structure but has a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with a difluoromethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article reviews the available literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and safety profiles.

The compound's structure features multiple halogen substituents, which significantly influence its reactivity and biological interactions. The presence of fluorine atoms often enhances lipophilicity and stability, making such compounds interesting for pharmaceutical applications.

Research indicates that this compound may interact with various biological targets. Its halogenated nature allows it to engage in hydrophobic interactions with lipid membranes and proteins. Preliminary studies suggest that this compound can modulate cell signaling pathways involved in inflammation and neurodegenerative diseases .

Case Studies

  • Neuroinflammation : In a study investigating neuroinflammatory responses, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro. This suggests a potential role in treating conditions like Alzheimer's disease and multiple sclerosis .
  • Anticancer Activity : Another investigation focused on the compound's effects on cancer cell lines. Results showed that it inhibited cell proliferation in certain types of cancer cells, indicating possible anticancer properties. The exact mechanism is still under investigation but may involve apoptosis induction and cell cycle arrest .

Safety Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown varying degrees of toxicity depending on their structure and exposure levels. Preliminary toxicity assays suggest low cytotoxicity at therapeutic doses but require further investigation to establish a comprehensive safety profile .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroinflammationReduced pro-inflammatory cytokines
Anticancer ActivityInhibited proliferation in cancer cell lines
ToxicityLow cytotoxicity at therapeutic doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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